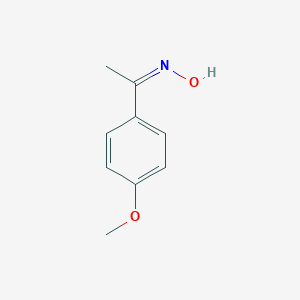

4'-Methoxyacetophenone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4’-Methoxyacetophenone oxime is a chemical compound with the molecular formula C9H11NO2 . It is a member of the class of acetophenones that is acetophenone substituted by a methoxy group at position 4 .

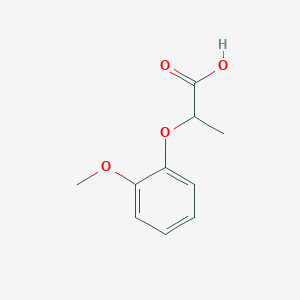

Molecular Structure Analysis

The molecular structure of 4’-Methoxyacetophenone oxime consists of a methoxy group (-OCH3) attached to the phenyl ring of acetophenone at the para position (4th position), and an oxime group (-C=N-OH) attached to the carbonyl carbon .Physical And Chemical Properties Analysis

4’-Methoxyacetophenone oxime has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .Wissenschaftliche Forschungsanwendungen

Reduction with Borane

4-Methoxyacetophenone oxime, substituted at the oxygen with various groups, was reduced with borane-THF, yielding 4-methoxy-N-ethyl aniline as the principal product. This process demonstrated a significant yield, especially with the more hindered TIPS group (Ortiz-Marciales et al., 2000).

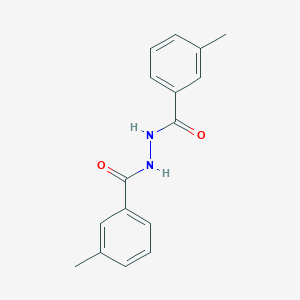

Antimicrobial and Antioxidant Activities

Apocynin, a derivative of 4'-methoxyacetophenone oxime, was converted to its oxime form and esterified with fatty acids. These oxime esters exhibited significant antimicrobial and antioxidant activities. Notably, the oxime ester of undecenoic acid showed pronounced antibacterial and antifungal properties (Sammaiah et al., 2015).

Inhibition of NADPH Oxidase

Apocynin, a derivative of 4'-methoxyacetophenone oxime, acts as an inhibitor of NADPH oxidase. This inhibition is achieved by blocking the migration of p47phox to the membrane, which is essential for the assembly of the functional NADPH oxidase complex (Touyz, 2008).

Impact on Renal Glutathione Status

Apocynin was studied for its effects on glutathione metabolism in kidneys. It demonstrated a beneficial impact on renal glutathione homeostasis by attenuating glutathione peroxidase activity, particularly in conditions of oxidative stress accompanying diabetes (Winiarska et al., 2014).

Chemical Reactions and Structural Elucidation

4'-Methoxyacetophenone was used in pH-controlled oxidation reactions, serving as an educational tool in a laboratory experiment for structural elucidation of organic compounds (Ballard, 2010).

Synthesis and Physiological Activity of Thiophenes and Furans

Thiophenes and furans with methoxyacetophenone derivatives were synthesized, examining their physiological activity. One compound exhibited growth-promoting activity in the germination of lettuce seeds (Tachibana et al., 2008).

Safety And Hazards

Zukünftige Richtungen

Oximes, including 4’-Methoxyacetophenone oxime, have diverse applications in medicinal and materials chemistry. They are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities . Future research directions may include exploring these properties further and developing new methodologies based on oxime starting materials .

Eigenschaften

IUPAC Name |

(NE)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOHMWCSTKXDLH-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)

![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)

![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)

![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)